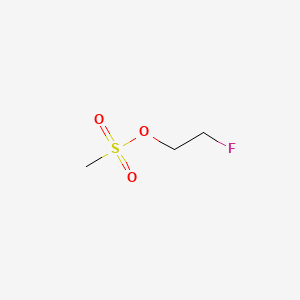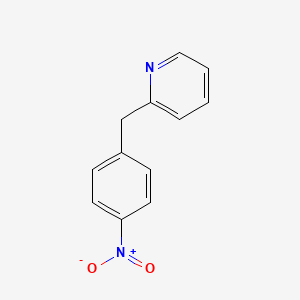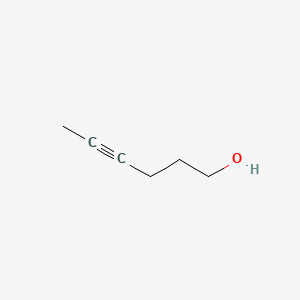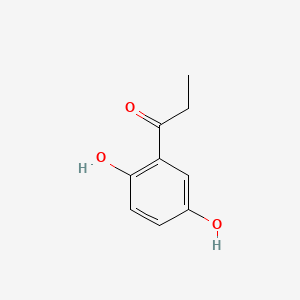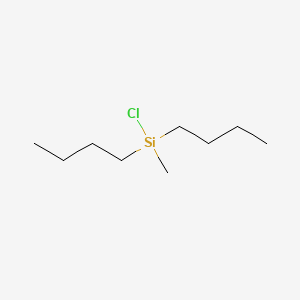![molecular formula C12H12O5 B1596243 Acide 5-[3,4-(méthylènedioxy)phényl]-5-oxovalérique CAS No. 87961-41-9](/img/structure/B1596243.png)
Acide 5-[3,4-(méthylènedioxy)phényl]-5-oxovalérique
Vue d'ensemble
Description
5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (MDPVA) is a natural product found in various plants, such as the Chinese medicinal plant, Gentiana macrophylla, and the African medicinal plant, Hypericum perforatum. It is a diketopiperazine compound that has been studied for its potential therapeutic effects. It has been used in traditional Chinese medicine for centuries as a remedy for various ailments, including fever, pain, and inflammation. MDPVA has also been studied for its potential anti-tumor, anti-inflammatory, and anti-oxidant properties.
Applications De Recherche Scientifique
Toxicologie médico-légale
En toxicologie médico-légale, ce composé est utilisé pour l'identification et la caractérisation structurale des opiacés synthétiques. La structure du composé aide à distinguer les différents opiacés synthétiques, ce qui est crucial en raison du nombre croissant de nouvelles substances psychoactives (NPS) sur le marché illicite . Le défi analytique posé par ces substances rend l'élucidation structurale fournie par des composés comme l'acide 5-[3,4-(méthylènedioxy)phényl]-5-oxovalérique inestimable.
Neuropharmacologie
Le composé a des implications en neuropharmacologie, en particulier dans l'étude de la mitophagie et son rôle dans la dépression. La mitophagie, l'autophagie sélective des mitochondries, est un processus qui peut être influencé par ce composé, offrant potentiellement une nouvelle stratégie thérapeutique pour l'amélioration de la dépression .
Synthèse organique
En synthèse organique, l'this compound est impliqué comme réactif dans diverses réactions. Il joue un rôle dans la réaction de Petasis, l'assemblage multicomposant de type Mannich et le couplage croisé de Suzuki-Miyaura, qui sont essentiels pour synthétiser des composés organiques complexes .
Recherche psychiatrique
Ce composé contribue à la recherche psychiatrique en aidant à explorer les mécanismes des médicaments antidépresseurs. Il a été démontré qu'il se lie à des récepteurs qui améliorent la neurogenèse, ce qui est un facteur important dans le développement de traitements pour la dépression et d'autres affections psychiatriques .
Développement pharmaceutique
L'this compound trouve des applications dans le développement pharmaceutique en tant qu'intermédiaire clé. Il est utilisé dans la synthèse de médicaments cardiovasculaires et d'agents anti-inflammatoires, ce qui montre sa polyvalence dans le développement de médicaments .
Mécanisme D'action
Target of Action
It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Compounds with similar structures have been involved in various reactions such as the petasis reaction, mannich-type multicomponent assembly, suzuki-miyaura cross-coupling, oxidative heck reaction, and intramolecular alder-ene and pictet-spengler reactions .
Result of Action
Compounds with similar structures have shown antidepressant effects through the tspo-mediated mitophagy signaling pathway .
Analyse Biochimique
Biochemical Properties
5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound has been shown to modulate the activity of antioxidant enzymes, thereby influencing the cellular redox state . Additionally, it interacts with proteins involved in signal transduction pathways, affecting their phosphorylation status and activity .
Cellular Effects
5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the mitophagy pathway, which is crucial for maintaining mitochondrial health and function . It also impacts gene expression by altering the transcriptional activity of specific genes involved in stress responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), resulting in the activation of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and stress responses . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . These metabolic pathways are crucial for the compound’s bioavailability and activity within the body .
Transport and Distribution
The transport and distribution of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it influences mitochondrial function and health . This localization is essential for the compound’s role in modulating cellular metabolism and stress responses .
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c13-9(2-1-3-12(14)15)8-4-5-10-11(6-8)17-7-16-10/h4-6H,1-3,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIGQTZWMXLWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343600 | |
| Record name | 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87961-41-9 | |
| Record name | 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[kl]xanthene](/img/structure/B1596164.png)


